3-NITRO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE
Overview
Description
3-NITRO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a nitro group, a pyrrolidinylsulfonyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-NITRO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the nitration of a suitable precursor, followed by sulfonation and subsequent coupling with a pyrrolidinylsulfonyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing advanced reactors and continuous flow systems to maintain efficiency and safety. The use of automated systems and real-time monitoring can help optimize the reaction conditions and improve the overall yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-NITRO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
3-NITRO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-NITRO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The nitro group and sulfonamide moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-Nitro-4-(1-pyrrolidinyl)benzenesulfonamide
- 4-Methyl-3-nitro-N-(4-(1-piperidinyl)phenyl)benzenesulfonamide
- 3-Nitro-N-[4-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide
Uniqueness
3-NITRO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S2/c20-19(21)14-4-3-5-16(12-14)26(22,23)17-13-6-8-15(9-7-13)27(24,25)18-10-1-2-11-18/h3-9,12,17H,1-2,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKSSRBFZKVTEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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